![molecular formula C14H14S B13481201 1-([1,1'-Biphenyl]-4-yl)ethane-1-thiol](/img/structure/B13481201.png)
1-([1,1'-Biphenyl]-4-yl)ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([1,1’-Biphenyl]-4-yl)ethane-1-thiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-([1,1’-Biphenyl]-4-yl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 4-bromobiphenyl with ethanethiol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired thiol compound.
Industrial Production Methods: Industrial production of 1-([1,1’-Biphenyl]-4-yl)ethane-1-thiol typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions: 1-([1,1’-Biphenyl]-4-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction of the thiol group can yield the corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and bromine.
Reduction: Reducing agents such as zinc and hydrochloric acid are used.
Substitution: Alkyl halides and bases like sodium hydride are typical reagents.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Thioethers.
Aplicaciones Científicas De Investigación
1-([1,1’-Biphenyl]-4-yl)ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems, particularly in redox reactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential, including as an antioxidant and in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)ethane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These interactions are crucial in various biological processes, including protein folding and cellular signaling. The compound’s ability to modulate redox states makes it a valuable tool in studying oxidative stress and related diseases.
Comparación Con Compuestos Similares
Biphenyl-4-thiol: Shares a similar biphenyl structure but lacks the ethane linkage.
Ethanethiol: A simpler thiol compound with a single ethane backbone.
4-Mercaptobiphenyl: Another biphenyl thiol with similar properties.
Uniqueness: 1-([1,1’-Biphenyl]-4-yl)ethane-1-thiol stands out due to its unique combination of a biphenyl structure and an ethane-thiol linkage. This configuration imparts distinct chemical reactivity and potential for diverse applications, particularly in materials science and medicinal chemistry .
Propiedades
Fórmula molecular |
C14H14S |
|---|---|
Peso molecular |
214.33 g/mol |
Nombre IUPAC |
1-(4-phenylphenyl)ethanethiol |
InChI |
InChI=1S/C14H14S/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11,15H,1H3 |
Clave InChI |
ZPJMLVLSSWHNFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


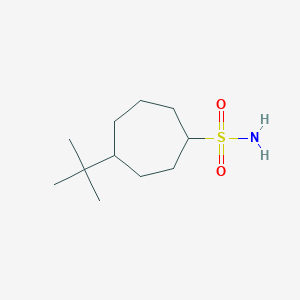

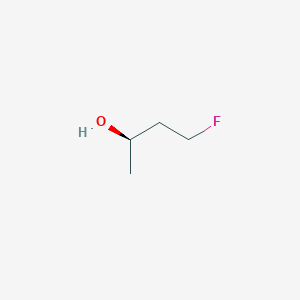
![2-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B13481131.png)


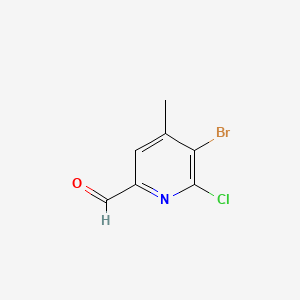

amine](/img/structure/B13481166.png)
![5-[5-Aminopentyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481169.png)
![1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride](/img/structure/B13481181.png)
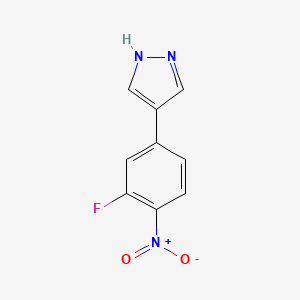
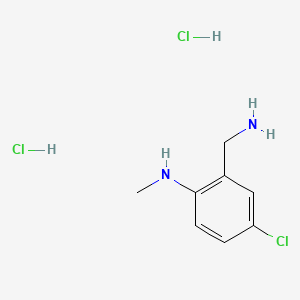
![benzyl N-[2-(4-ethynylphenyl)ethyl]carbamate](/img/structure/B13481199.png)
